1,2-Naphthalenedicarboxylic acid

Overview

Description

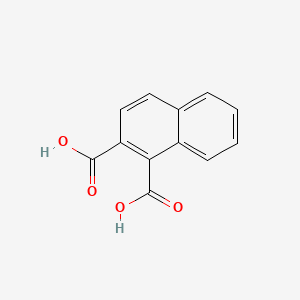

1,2-Naphthalenedicarboxylic acid is a chemical compound with the molecular formula C12H8O4 . It is a compound containing a naphthalene moiety that bears a carboxylic acid group in one or more positions . Naphthalene is a bicyclic compound that is made up of two fused benzene rings .

Synthesis Analysis

A sustainable route for the synthesis of naphthalenedicarboxylic acid derivatives has been developed via an integrated process consisting of Diels–Alder, dehydroaromatization, and hydrogenation with lignocellulose-derived dimethyl trans, trans-muconate and p-benzoquinone as raw reactants .Molecular Structure Analysis

The molecular structure of 1,2-Naphthalenedicarboxylic acid is characterized by its molecular formula C12H8O4 . It has an average mass of 216.189 Da and a monoisotopic mass of 216.042252 Da . The structure of 1,2-Naphthalenedicarboxylic acid has been found in tetragonal and triclinic phases at room temperature .Chemical Reactions Analysis

1,2-Naphthalenedicarboxylic acid can react with primary amines, amino acids, and small peptides to form highly fluorescent and stable derivative compounds . It can also undergo solvothermal reaction with Mn (II) to form a 3D porous metal-organic framework .Physical And Chemical Properties Analysis

1,2-Naphthalenedicarboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 441.6±28.0 °C at 760 mmHg, and a flash point of 235.0±20.5 °C . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds . Its polar surface area is 75 Å2 .Scientific Research Applications

Synthesis and Purification : 1,2-Naphthalenedicarboxylic acid is studied for its synthesis and purification technologies, which have economic benefits and can involve various methods with distinct advantages and disadvantages (Qiao Qian, 2007).

Capillary Zone Electrophoresis : It's utilized as a carrier electrolyte for the separation of organic anions in capillary zone electrophoresis with indirect UV detection. This method has been applied to determine organic anions in ambient air, showing higher sensitivity compared to other methods (E. Dabek-Zlotorzynska & J. F. Dlouhy, 1994).

Template-Controlled Synthesis : It's used in template-controlled synthesis for directing reactivity within discrete hydrogen-bonded molecular assemblies in solid states. This application highlights its role in facilitating photoreactions (G. Papaefstathiou et al., 2001).

One-Step Synthesis : The compound can be synthesized in one step from naphthalene using cyclodextrin as a catalyst, highlighting a method that offers both high yield and selectivity (H. Hirai et al., 1995).

Production of Optically Active Substances and Polymers : Naphthalenedicarboxylic acids are starting materials for producing optically active substances, dyes, heat-resistant polymers, plasticizers, herbicides, and ultraviolet stabilizers for polyethylene films. They are also used in the production of effective polymerization initiators (I. I. Kiiko, 1960).

Biomass Valorization : 1,2-Naphthalenedicarboxylic acid is involved in the valorization of biomass-derived acids, diversifying the potential end uses of renewable analogs available from cellulose biorefinery (Eric M. Serum et al., 2018).

Metal-Catalyzed Polymerization : It's used in metal-catalyzed polymerization to form poly-naphthalenes at various surfaces. This method demonstrates efficient polymerization on specific surfaces and the potential for novel organometallic system preparations (Hongying Gao et al., 2014).

Production of Polyethylene Naphthalate : It acts as a precursor in the production of polyethylene naphthalate, a polyester with better properties than conventional polyethylene terephthalate polymers (L. D. Lillwitz, 2001).

Structural Studies : Its structural characteristics have been explored in various studies, like the examination of its channel clathrates and crystalline phases (L. J. Fitzgerald et al., 1992).

Synthesis Methods Review : Different methods for synthesizing 1,2-Naphthalenedicarboxylic acid have been reviewed, considering their practical interest due to factors like selectivity and step efficiency (A. R. Elman, 2009).

Photolysis Studies : The compound has been used in photolysis studies, such as the production of 1,2-didehydronaphthalene in a low temperature argon matrix (Tadatake Sato et al., 1999).

Coordination Polymers : It's used in synthesizing coordination polymers, displaying diverse network architectures and properties relevant to various fields like material science (Xiang-Jun Zheng et al., 2005).

Inhibition of Oxidative Phosphorylation : Its derivative, 5-hydroxy-1,2-naphthalenedicarboxylic anhydride, was found to inhibit oxidative phosphorylation, indicating its potential in biological studies (H. Hadler & J. Demetriou, 1975).

Study of Metabolites in Aquatic Plants : Naphthalenedicarboxylic acids were isolated from the aquatic plant Eichhornia crassipes, suggesting its role in environmental and botanical research (M. D. Greca et al., 1993).

Synthesis of Coordination Polymer : It's involved in the synthesis of a two-dimensional Pb(II) coordination polymer, demonstrating its relevance in coordination chemistry (Xu Zhan, 2011).

Safety and Hazards

1,2-Naphthalenedicarboxylic acid should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If breathed in, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Future Directions

properties

IUPAC Name |

naphthalene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTZHLUVELPASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174992 | |

| Record name | 1,2-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Naphthalenedicarboxylic acid | |

CAS RN |

2088-87-1 | |

| Record name | 1,2-Naphthalenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2088-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Naphthalenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-NAPHTHALENEDICARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-NAPHTHALENEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLE6Y9HED5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Hydroxyphenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1194325.png)

![(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one](/img/structure/B1194342.png)

![1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea](/img/structure/B1194343.png)